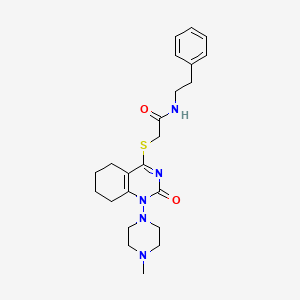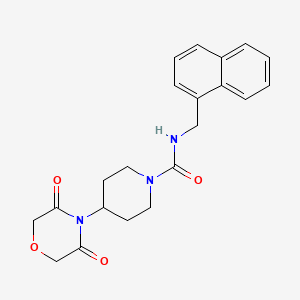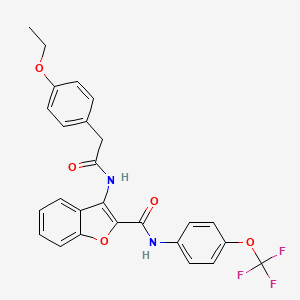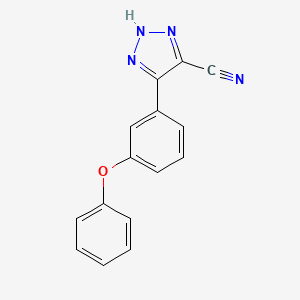
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide, commonly known as DM235, is a piperidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM235 is a non-peptide compound that acts as a selective agonist of the delta-opioid receptor, which is involved in the regulation of pain, mood, and addiction.
科学的研究の応用
1. Antitumor Applications
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide, also known as CI-921, has been studied for its potential in treating advanced malignancies. A multicenter phase II trial evaluated its efficacy in patients with solid tumors, including breast, stomach, pancreas, lung cancers, and melanoma. The drug was administered intravenously, and the study noted responses in breast cancer and non-small cell lung cancer patients. Principal toxicities included leukopenia, phlebitis, and mild nausea and vomiting (Sklarin et al., 1992).
2. Electrochromic Properties in Polyamides
Research on electrochromic aromatic polyamides incorporating N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide has shown promising results. These polyamides exhibit useful thermal stability and good solubility in organic solvents. They have potential applications in electrochromic devices due to their ability to change color under electrical influence (Liou & Chang, 2008).
3. Synthesis of Benzene Sulfonamide Derivatives
This compound has been used in the synthesis of novel benzene sulfonamide derivatives. These derivatives have shown significant antitumor activity, particularly against HepG2 and MCF-7 cell lines. The research also includes molecular docking and density functional theory (DFT) calculations to understand the interaction of these compounds at the molecular level (Fahim & Shalaby, 2019).
4. Blood-Brain Barrier Penetration in Antitumor Drugs
Studies have also explored the penetration of CI-921, a derivative of this compound, across the blood-brain barrier in the context of antitumor drugs. This research is crucial for understanding the drug's efficacy in treating brain tumors (Cornford et al., 2004).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-5-4-6-20(16(15)2)22-21(24)17-11-13-23(14-12-17)28(25,26)19-9-7-18(27-3)8-10-19/h4-10,17H,11-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFHOPBRHITRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2866348.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2866350.png)
![ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2866355.png)
![N-(4-acetylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866357.png)






![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2866369.png)
![2-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-6-methylbenzamide](/img/structure/B2866370.png)
